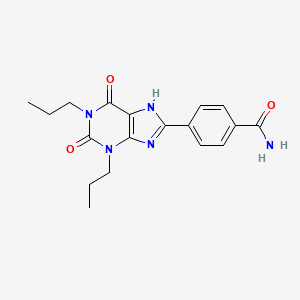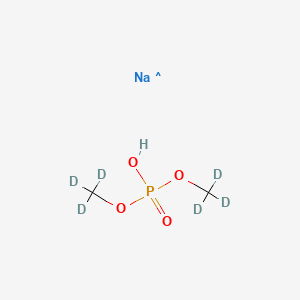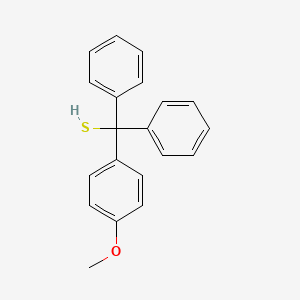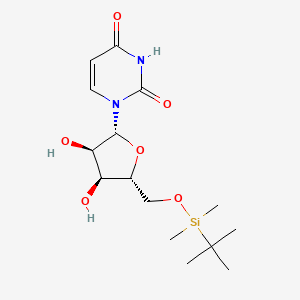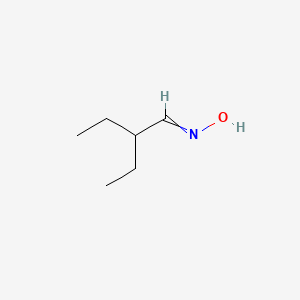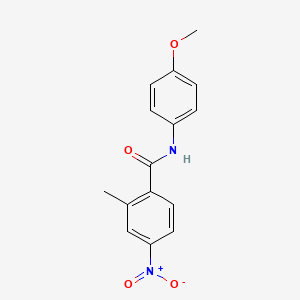
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride is a compound with the molecular formula C7H15N5·HCl. This compound belongs to the class of guanidines, which are known for their strong basicity and ability to form stable complexes with various molecules. Guanidines are widely used in pharmaceuticals, biochemistry, and organic synthesis due to their versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride typically involves the reaction of cyclopentylamine with a guanidylating agent. One common method is the reaction of cyclopentylamine with S-methylisothiourea under basic conditions to form the desired guanidine derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature. The product is then isolated and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反应分析
Types of Reactions
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The guanidine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted guanidines with various functional groups.
科学研究应用
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiviral or antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the compound can interact with nucleic acids and other biomolecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
Guanidine hydrochloride: A simpler guanidine derivative used as a denaturant in protein studies.
Aminoguanidine: Known for its use as an inhibitor of advanced glycation end-products (AGEs) in diabetes research.
Phenylguanidine: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
Uniqueness
2-Cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific interactions in biological systems and for developing new synthetic methodologies in organic chemistry.
属性
CAS 编号 |
10243-48-8 |
|---|---|
分子式 |
C7H16ClN5 |
分子量 |
205.69 g/mol |
IUPAC 名称 |
2-cyclopentyl-1-(diaminomethylidene)guanidine;hydrochloride |
InChI |
InChI=1S/C7H15N5.ClH/c8-6(9)12-7(10)11-5-3-1-2-4-5;/h5H,1-4H2,(H6,8,9,10,11,12);1H |
InChI 键 |
UPDLIXHNVHSRSH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N=C(N)N=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
